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Compound Focus: 1-Monopalmitin

CAS No.: 542-44-9

Cat. No.: S581746

Compound Identity & Key Characteristics

The table below summarizes the core identification and physicochemical properties of 1-Monopalmitin.

Property Value |/ Description

Common Name 1-Monopalmitin [1] [2]

IUPAC Name 2,3-dihydroxypropyl hexadecanoate [3]
CAS Number 542-44-9 [1] [3] [2]

Molecular Formula C19H3804 [1] [3] [2]

Molecular Weight 330.50 g/mol [1] [3] [2]

Related Catalog Signaling Pathways, Membrane Transporter/lon Channel, P-glycoprotein [2]
Natural Source Bitter Melon (Momordica charantia) [4] [5]

Also Found In Neolitsea daibuensis, Perilla frutescens, Trichosanthes tricuspidata [3]
Biological Role Plant metabolite, algal metabolite [3]
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Physicochemical & Safety Profile

The following table details the physical characteristics, solubility, and handling information for 1-

Monopalmitin.
Property Value | Description
Appearance White to off-white solid powder [3]
Density 0.969 g/cm3 [1] [2]
Melting Point 75°C [1] [3] [2]
Boiling Point 451.3°C at 760 mmHg [1] [3] [2]
Flash Point 146.7°C [1] [3] [2]
LogP 4.36 [1] [3] [2]

Solubility (In Vitro)

Solubility (In Vivo)

Storage

Safety Phrases

Personal Protective
Equipment

~50 mg/mL in DMSO and Ethanol [3]

> 2.5 mg/mL in 10% DMSO + 90% Corn Oil [3]

Powder: -20°C for 3 years; In solvent: -80°C for 6 months [3]

S22-S24/25 (Do not breathe dust; Avoid contact with skin and eyes)
[1][2]

Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter
[1] [2]

Biological Activity & Experimental Evidence

1-Monopalmitin is primarily recognized for its ability to inhibit P-glycoprotein (P-gp), an ATP-dependent

efflux pump that contributes to multidrug resistance in cancer therapy and regulates the intestinal absorption

of many drugs [5].
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¢ Inhibitory Activity on P-gp: A key study identified 1-Monopalmitin from a bitter melon extract as an
active compound that increases the intracellular accumulation of P-gp substrates (like rhodamine-123
and daunomycin) in Caco-2 cells, a model for human intestinal epithelium [5].

¢ Structure-Activity Relationship (SAR): The study further revealed that the P-gp inhibitory effect
depends more on the fatty acid chain length in the monoglyceride than on its degree of unsaturation.
The monoglyceride structure itself is crucial for this activity [5].

Detailed Experimental Protocol

The following methodology is adapted from the primary research article that identified and characterized 1-

Monopalmitin as a P-gp inhibitor [5].

1. Cell Culture

¢ Cell Line: Caco-2 cells (human colonic adenocarcinoma).

¢ Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with
10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 2 mM L-glutamine, 100 U/mL
penicillin, and 100 pg/mL streptomycin.

¢ Maintenance: Incubate at 37°C in a humidified atmosphere of 5% CO-. Culture medium should be
renewed every other day.

e Experiment Preparation: Seed cells at a density of 1.4 x 10° cells/well in 24-well plates pre-coated
with collagen. Use cell monolayers for accumulation experiments after 14 days in culture.

2. Preparation of Bitter Melon Extract & Fractionation

« Initial Extraction: Suspend freeze-dried, powdered bitter melon in deionized and distilled water
(DDW). Shake, then centrifuge and filter the supernatant.

¢ Solid-Phase Extraction: Load the filtrate onto a Sep-Pak Vac tC18 cartridge pre-equilibrated with
DDW. Elute the active compounds using a step-wise gradient of increasing acetonitrile concentration
(e.g., 80% acetonitrile).

e HPLC Purification: Further purify the active fraction using HPLC with a C4 or ODS column and an
acetonitrile/water gradient. Analyze the most active fraction using *H-NMR and FAB-MS for structural
identification.

3. Accumulation Assay to Measure P-gp Inhibition The core of the protocol is an accumulation assay,
which measures the build-up of a fluorescent P-gp substrate inside the cells. If P-gp is active, it pumps the
substrate out, leading to low accumulation. If an extract or compound inhibits P-gp, the substrate

accumulates inside the cells, showing increased fluorescence or radioactivity.
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¢ Using Rhodamine-123:
o Wash Caco-2 monolayers twice with PBS and equilibrate with an accumulation buffer (e.qg.,
Hanks' Balanced Salt Solution with HEPES, pH 7.4).
o Incubate cells with 15 uM rhodamine-123 in the accumulation buffer, with or without the test
sample (e.g., bitter melon extract or purified 1-Monopalmitin), for 2 hours at 37°C.
o Terminate the incubation, wash the cells with ice-cold PBS, and measure the intracellular
fluorescence intensity using a plate reader.
¢ Using [*H]-Daunomycin:
o Follow a similar procedure, incubating cells with 40 nM [3H]-daunomycin with or without the test
sample.
o After incubation and washing, lyse the cells and measure the intracellular radioactivity using a
liquid scintillation counter.

4. Data Analysis

e Compare the accumulation of the fluorescent or radioactive probe in cells treated with the test sample
versus untreated control cells.
e A statistically significant increase in accumulation in the treated group indicates inhibition of P-gp

efflux activity.
¢ The study used this method to track inhibitory activity through the purification steps, leading to the
identification of 1-Monopalmitin [5].

Mechanism of Action Visualization

The following Graphviz diagram illustrates the proposed mechanism by which 1-Monepalmitin inhibits P-

glycoprotein (P-gp) in intestinal epithelial cells, thereby increasing intracellular drug concentration.
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Diagram 1: 1-Monopalmitin inhibits P-gp, preventing drug efflux and increasing intracellular

concentration.

Research Implications & Conclusion

The identification of 1-Monepalmitin as a P-gp inhibitor from a natural dietary source like bitter melon has

significant implications for drug development.

e Overcoming Multidrug Resistance: This compound could be used as an adjuvant in cancer
chemotherapy to reverse multidrug resistance in tumors [5].

e Modulating Drug Pharmacokinetics: By inhibiting intestinal P-gp, 1-Monopalmitin could potentially
enhance the oral bioavailability of co-administered drugs that are P-gp substrates [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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